4-Methoxypicolinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4-methoxypicolinic acid involves the use of maltol as a starting material. The process includes a unique modification of the Pummerer reaction, which facilitates the formation of the desired product . Another method involves the esterification of 4-methylphenol, followed by Fries rearrangement, methylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxypicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
4-Methoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxypicolinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the methoxy group.
3-Hydroxy-4-methoxypicolinic acid: A derivative with an additional hydroxyl group.
4-Methoxyisophthalic acid: A structurally similar compound with different functional groups.
Uniqueness
4-Methoxypicolinic acid is unique due to the presence of the methoxy group at the fourth position of the pyridine ring. This substitution imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxypyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRAKDBDJRXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365985 | |
Record name | 4-Methoxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29082-91-5 | |
Record name | 4-Methoxypicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the molecular structure of 4-methoxypicolinic acid and how does this influence its spectroscopic properties?
A1: this compound is characterized by a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom in the pyridine ring. [] This interaction significantly impacts its vibrational spectrum, particularly the O-H stretching band. Computational studies using DFT B3LYP/6-31+G(d,p) level of theory have successfully predicted the asymmetric O-H stretching band around 1400 cm-1, aligning well with experimental observations. [] This strong hydrogen bond also influences the reactivity and potential chelating behavior of the molecule.
Q2: How does the presence of a methoxy substituent at the 4-position affect the electronic properties of picolinic acid?
A2: The methoxy group in this compound acts as an electron-donating group, pushing electron density towards the picolinic acid ring. [] This effect is evident in 1H NMR spectroscopy, where the protons on the picolinic acid ring experience an upfield shift compared to 4-nitropicolinic acid, which has an electron-withdrawing nitro group. [] This electron-donating characteristic also influences the molecule's HOMO and LUMO energies, affecting its reactivity and interactions in various chemical environments.
Q3: Can computational chemistry be used to predict the behavior of this compound in different solvent systems?
A3: Yes, Density Functional Theory (DFT) calculations have been successfully employed to study the influence of solvents on the electronic properties of this compound. [] Studies using solvents like acetone, ethanol, diethyl ether, N,N-dimethylformamide, and tetrahydrofuran have shown that these solvents can alter the molecule's HOMO and LUMO energies, impacting its stability and potential reactivity. [] These computational studies provide valuable insights into the behavior of this compound in different chemical environments.
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